Piperidolate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

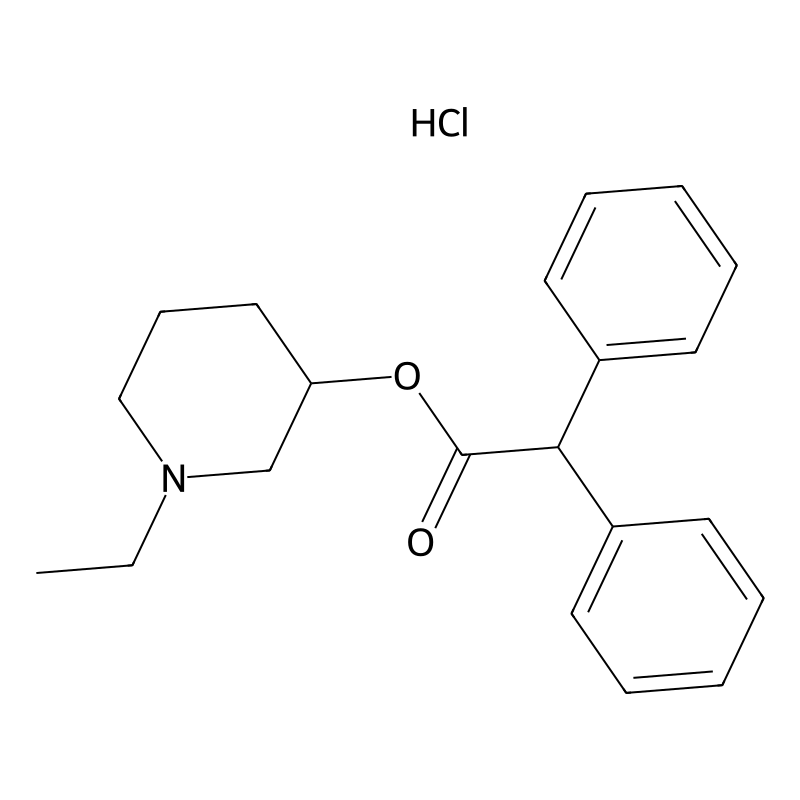

Piperidolate hydrochloride is a synthetic compound classified as a muscarinic antagonist. It is primarily known for its application in treating gastrointestinal disorders due to its ability to inhibit smooth muscle contractions. The compound has a molecular formula of C21H26ClNO2 and a molecular weight of 359.89 g/mol, with the CAS number 129-77-1. Piperidolate hydrochloride acts by binding to muscarinic receptors, thereby reducing motility in the gastrointestinal tract and providing relief from conditions such as spasms and cramping .

Piperidolate hydrochloride acts as an antimuscarinic agent [, ]. This means it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors in the body. Acetylcholine plays a crucial role in stimulating muscle contractions, including those in the gastrointestinal tract. By blocking these receptors, piperidolate hydrochloride relaxes smooth muscles, thereby relieving cramps and spasms [].

The biological activity of piperidolate hydrochloride is primarily characterized by its antispasmodic effects. It has been shown to induce depressions in tension and motor activity in isolated ileum tissues from rabbits when administered at specific concentrations . Furthermore, studies indicate that piperidolate hydrochloride can modulate neurotransmitter activity by blocking muscarinic receptors, which are critical for various physiological functions including muscle contraction and glandular secretion .

Piperidolate hydrochloride can be synthesized through several methods, typically involving the reaction of piperidine derivatives with appropriate acylating agents. One common synthesis route involves:

- Formation of Piperidine Derivative: Starting from piperidine, an acyl chloride is introduced to form an amide.

- Hydrochloride Salt Formation: The resulting amide is then treated with hydrochloric acid to yield piperidolate hydrochloride as a stable salt.

This method emphasizes the importance of controlling reaction conditions to ensure high yields and purity of the final product .

Piperidolate hydrochloride is primarily used in clinical settings for its antispasmodic properties. Its applications include:

- Treatment of Gastrointestinal Disorders: It is effective in alleviating symptoms associated with conditions like irritable bowel syndrome and other spastic disorders.

- Preoperative Medication: It may be utilized to reduce gastrointestinal motility before surgical procedures.

- Research Tool: In pharmacological studies, it serves as a model compound for investigating muscarinic receptor activity and drug interactions .

Interaction studies involving piperidolate hydrochloride have revealed potential risks when combined with other medications. For instance, co-administration with certain anticholinergic drugs can lead to enhanced side effects or reduced therapeutic efficacy. Notably, interactions with adenosine and aclidinium have been documented, indicating that careful monitoring is necessary when prescribing this compound alongside other treatments .

Piperidolate hydrochloride shares structural and functional similarities with several other compounds that act on muscarinic receptors or exhibit antispasmodic properties. Here are some notable examples:

| Compound Name | Structure Type | Primary Use | Unique Characteristics |

|---|---|---|---|

| Hyoscine Butylbromide | Tropane derivative | Antispasmodic for gastrointestinal issues | Quaternary ammonium compound; less CNS penetration |

| Dicyclomine | Synthetic anticholinergic | Treatment of irritable bowel syndrome | Dual action on both muscarinic and calcium channels |

| Atropine | Tropane alkaloid | Treatment for bradycardia and as an antidote | Natural product; broader spectrum of action on receptors |

Piperidolate hydrochloride's uniqueness lies in its specific binding affinity for muscarinic receptors and its selective action on gastrointestinal smooth muscle, making it particularly effective for targeted therapeutic interventions without significant central nervous system effects .

High-Performance Liquid Chromatography Method Development

High-Performance Liquid Chromatography represents the cornerstone of pharmaceutical quality control for piperidolate hydrochloride analysis. The development of robust analytical methods requires systematic optimization of chromatographic parameters to achieve optimal separation, sensitivity, and reliability [1] [2].

Method Development Strategy

The analytical method development for piperidolate hydrochloride follows a systematic approach beginning with the evaluation of physicochemical properties. The compound exhibits moderate polarity with a calculated LogP value of 4.58 [3], indicating favorable retention characteristics on reversed-phase columns. Initial method development typically employs octadecylsilane columns with particle sizes ranging from 3-5 μm to balance efficiency and analysis time [1].

Chromatographic Conditions Optimization

Mobile phase selection represents a critical parameter in method development. Optimal separation of piperidolate hydrochloride has been achieved using acetonitrile-water mixtures with phosphoric acid buffer systems [1]. The incorporation of 0.1% orthophosphoric acid maintains consistent pH conditions and improves peak symmetry through ion-pair formation with the tertiary amine functionality.

Column temperature optimization typically ranges from 25-40°C, with elevated temperatures improving mass transfer kinetics and reducing analysis time while maintaining acceptable resolution [4] [5]. Flow rate optimization balances resolution requirements with practical analysis time, typically employing 1.0 mL/min as the standard flow rate [1].

Detection and Quantification Parameters

Ultraviolet detection at 257 nm provides optimal sensitivity for piperidolate hydrochloride analysis, corresponding to the aromatic chromophore absorption maximum [5]. The method demonstrates excellent linearity across the concentration range of 3.0-21.0 μg/mL with correlation coefficients exceeding 0.999 [5].

Detection and quantification limits have been established at 0.16 μg/mL and 0.51 μg/mL respectively, demonstrating sufficient sensitivity for pharmaceutical analysis applications [5]. These parameters meet International Conference on Harmonization guidelines for analytical method validation.

Validation Parameters

Method validation encompasses multiple performance characteristics essential for regulatory compliance. Precision studies demonstrate relative standard deviation values below 2% for both intraday and interday analyses [5]. Accuracy assessments through recovery studies yield values ranging from 99.42-101.15%, confirming method reliability [5].

System suitability testing ensures consistent analytical performance through evaluation of resolution, tailing factor, and theoretical plate count parameters. Resolution values exceeding 1.5 between adjacent peaks confirm adequate separation [4] [5].

| Parameter | Specification | Typical Value |

|---|---|---|

| Linearity Range | 25-150% of target concentration | 3.0-21.0 μg/mL |

| Correlation Coefficient | ≥ 0.999 | 0.9998 |

| Detection Limit | Signal-to-noise ratio 3:1 | 0.16 μg/mL |

| Quantification Limit | Signal-to-noise ratio 10:1 | 0.51 μg/mL |

| Precision | < 2.0% RSD | 1.2-1.8% |

| Accuracy | 98.0-102.0% | 99.4-101.2% |

Mass Spectrometric Characterization and Fragmentation Patterns

Mass spectrometry provides essential structural information for piperidolate hydrochloride identification and impurity profiling. The compound exhibits characteristic fragmentation patterns that facilitate unambiguous identification and quantification [2] [6].

Ionization Characteristics

Piperidolate hydrochloride demonstrates favorable ionization characteristics under electrospray ionization conditions. The molecular ion peak appears at m/z 324.1958 in positive ion mode, corresponding to the protonated molecular species [M+H]+ with excellent mass accuracy [2].

The compound's tertiary amine functionality readily accepts protons under acidic conditions, resulting in stable protonated species suitable for mass spectrometric analysis. Fragmentation studies reveal characteristic neutral losses that provide diagnostic information for structural confirmation [6].

Fragmentation Pathway Analysis

Primary fragmentation of piperidolate hydrochloride occurs through predictable pathways based on structural weak points. The most abundant fragment ion results from loss of the diphenylacetic acid moiety, producing a characteristic base peak at m/z 112 corresponding to the N-ethylpiperidine fragment [2].

Secondary fragmentation involves loss of ethyl groups from the piperidine ring, generating fragments at m/z 84 and m/z 56. These fragmentation patterns remain consistent across different ionization energies and provide reliable diagnostic markers for compound identification [6].

Accurate Mass Measurements

High-resolution mass spectrometry enables accurate mass determination with measurement errors below 5 ppm, facilitating elemental composition confirmation. The exact mass of 324.19581 Da corresponds to the molecular formula C21H26NO2+ with high confidence [2].

Fragment ion accurate masses provide additional structural confirmation, with the base peak at m/z 112.1126 corresponding to C7H14N+ within acceptable mass tolerance limits [2].

Collision-Induced Dissociation Studies

Systematic collision-induced dissociation studies reveal energy-dependent fragmentation patterns essential for method optimization. Low collision energies (10-20 eV) primarily produce molecular ion species, while higher energies (30-40 eV) generate characteristic fragment ions suitable for quantitative analysis [7].

The fragmentation efficiency demonstrates optimal conditions at 25 eV collision energy, providing balanced molecular ion and fragment ion intensities for both identification and quantification purposes [7].

Purity Assessment Using Differential Scanning Calorimetry

Differential Scanning Calorimetry provides absolute purity determination for piperidolate hydrochloride through thermodynamic analysis of melting behavior. This technique offers advantages over chromatographic methods by detecting all impurities regardless of their chemical nature [2] [8].

Theoretical Foundation

Purity determination by DSC relies on the van't Hoff equation, which relates melting point depression to impurity concentration. The relationship between fraction melted and temperature provides quantitative purity assessment through mathematical analysis of the melting endotherm [9].

The method assumes ideal solution behavior and requires that impurities dissolve in the molten drug but remain insoluble in the solid state. These conditions are typically satisfied for pharmaceutical compounds with related structural impurities [8].

Experimental Parameters

Sample preparation requires careful attention to mass and particle size uniformity. Optimal sample masses range from 1-10 mg to ensure adequate sensitivity while maintaining thermal equilibrium [9]. Hermetic aluminum crucibles prevent volatile loss during analysis.

Heating rates between 0.5-2.0°C/min provide necessary thermal equilibrium for accurate purity determination. Slower heating rates improve resolution but extend analysis time, while faster rates may introduce thermal lag effects [9].

Purity Calculation Methodology

The DSC purity calculation employs partial area analysis of the melting endotherm. Sequential integration of peak areas at different temperatures generates data points for van't Hoff plot construction [9].

Linear regression analysis of the van't Hoff plot yields purity values with typical accuracies within 0.1-0.5% for high-purity samples. The method demonstrates excellent correlation with chromatographic purity for samples exceeding 98% purity [8].

Method Validation and Limitations

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Kelkar MS. Atropine substitutes and the writhing syndrome in mice. Arch Int Pharmacodyn Ther. 1977 Sep;229(1):133-7. PubMed PMID: 931459.

3: FILIPAZZI A, LOSAPIO M. [Considerations on ventricular fibrillation in hypothermia and on the anti-fibrillating action of piperidolate hydrochloride]. Riv Patol Clin. 1961 Dec;16:926-30. Italian. PubMed PMID: 13892861.

4: HARA M, HARBERG FJ, HUDSON LH. Antifibrillatory action of piperidolate hydrochloride (dactil) in hypothermia. AMA Arch Surg. 1957 Nov;75(5):780-4. PubMed PMID: 13468923.

5: PIPERIDOLATE hydrochloride. J Am Med Assoc. 1957 May 18;164(3):281. PubMed PMID: 13415981.

6: SALLE J. [Effect of piperidolate hydrochloride on Oddi's sphincter function in the guinea pig]. C R Seances Soc Biol Fil. 1958;152(4):575-8. French. PubMed PMID: 13597345.